ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate
Description
Historical Development of Pyrazole Chemistry
The foundation of pyrazole chemistry can be traced to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" for this class of heterocyclic compounds. Knorr's initial discovery emerged during his attempts to synthesize quinoline derivatives with antipyretic activity, which accidentally led to the formation of antipyrine, a compound that exhibited analgesic, antipyretic, and antirheumatic properties. This serendipitous discovery stimulated widespread interest in pyrazole chemistry and established the foundation for subsequent decades of research into these nitrogen-containing heterocycles.
The early development of pyrazole synthesis was further advanced by Hans von Pechmann in 1898, who developed a classical synthetic method involving the reaction of acetylene with diazomethane to produce pyrazole. This methodology, known as the Pechmann pyrazole synthesis, became instrumental in establishing reliable routes to pyrazole derivatives. The historical progression of pyrazole chemistry continued with the discovery of the first natural pyrazole compound, 1-pyrazolyl-alanine, which was isolated from watermelon seeds in 1959. This finding challenged the prevailing belief that pyrazoles could not occur naturally and opened new avenues for understanding the biological significance of these compounds.
The structural characteristics of pyrazoles, consisting of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms in ortho-substitution, provide unique reactivity patterns that distinguish them from other heterocyclic systems. The presence of both acidic pyrrole-like nitrogen and basic pyridine-like nitrogen creates amphoteric properties that have proven essential for various chemical transformations and biological interactions. These fundamental structural features established pyrazoles as versatile building blocks for pharmaceutical and chemical synthesis.
Significance of Pyrazole-4-carboxylate Derivatives in Chemical Research
Pyrazole-4-carboxylate derivatives occupy a prominent position in contemporary chemical research due to their diverse biological activities and synthetic versatility. The carboxylate functionality at the 4-position of the pyrazole ring introduces specific electronic and steric effects that significantly influence the compound's properties and reactivity. Research investigations have demonstrated that the carbohydrazide moiety, when incorporated into pyrazole structures, provides derivatives exhibiting antitumor activity beyond their traditional fungicidal and herbicidal properties.
Systematic studies on 1-phenyl-pyrazole-4-carboxylic acid derivatives have revealed their potential as potent xanthine oxidoreductase inhibitors, with several compounds demonstrating inhibitory potency at the nanomolar level. The structure-activity relationship analyses of these derivatives indicate that modifications to the carboxylate group can dramatically influence biological activity, with compounds achieving IC50 values comparable to established pharmaceutical agents. These findings underscore the importance of the carboxylate functionality in determining the pharmacological profile of pyrazole derivatives.
The synthetic accessibility of pyrazole-4-carboxylate derivatives through established methodologies, including condensation reactions of 1,3-diketones with hydrazines and cycloaddition reactions, has facilitated extensive exploration of this chemical space. Recent synthetic developments have focused on regiocontrolled methodologies for preparing carboxyalkyl-substituted pyrazoles, demonstrating the continued evolution of synthetic strategies for accessing these important compounds. The ability to introduce diverse substituents at various positions of the pyrazole ring while maintaining the carboxylate functionality provides researchers with powerful tools for molecular design and optimization.
Table 1: Representative Pyrazole-4-carboxylate Derivatives and Their Reported Activities
Position of Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate in Contemporary Research
This compound, identified by Chemical Abstracts Service number 121716-35-6, represents a sophisticated example of multiply-substituted pyrazole derivatives that have garnered attention in contemporary chemical research. The compound's structural complexity, incorporating chloro, nitrophenyl, and ethoxycarbonyl substituents, positions it within a class of molecules that exhibit unique electronic properties resulting from the interplay of electron-withdrawing and electron-donating groups.
The 2-nitrophenyl substitution at the N-1 position of the pyrazole ring introduces specific steric and electronic effects that distinguish this compound from related derivatives. Research on structurally similar compounds, such as ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, has provided insights into the influence of nitrophenyl substitution on molecular conformation and intermolecular interactions. X-ray crystallographic studies of related compounds reveal that the nitrophenyl group typically adopts twisted conformations relative to the pyrazole ring, with twist angles often exceeding 50 degrees due to steric interactions.
The presence of the chloro substituent at the 5-position of the pyrazole ring further modulates the compound's properties by introducing additional electron-withdrawing character. This substitution pattern creates a unique electronic environment that influences both chemical reactivity and potential biological activity. The combination of multiple electron-withdrawing groups within a single molecule provides researchers with opportunities to investigate structure-activity relationships and develop compounds with tailored properties for specific applications.
Table 2: Structural and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Abstracts Service Number | 121716-35-6 | |
| Molecular Formula | C12H10ClN3O4 | |
| Molecular Weight | 295.679 g/mol | |
| International Union of Pure and Applied Chemistry Name | ethyl 5-chloro-1-(2-nitrophenyl)pyrazole-4-carboxylate | |
| Simplified Molecular Input Line Entry System | CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2N+[O-])Cl |
Relevance of Nitrophenyl-Substituted Pyrazoles in Scientific Literature
Nitrophenyl-substituted pyrazoles have emerged as compounds of significant interest in the scientific literature due to their unique chemical properties and potential applications across multiple research domains. The incorporation of nitrophenyl groups into pyrazole structures introduces distinctive electronic characteristics that influence both chemical reactivity and biological activity. Research investigations have revealed that nitrophenyl substituents can undergo various chemical transformations under specific conditions, leading to unexpected product formations and novel synthetic pathways.
Studies on 2-nitrophenyl-substituted N-formyl pyrazolines have demonstrated that these compounds can undergo unanticipated cleavage reactions under Bechamp reduction conditions, resulting in the formation of 2-aryl quinolines rather than the expected pyrazolo[1,5-c]quinazolines. This unusual reactivity pattern highlights the unique chemical behavior of nitrophenyl-substituted pyrazole derivatives and underscores the importance of understanding their reaction mechanisms. Density functional theory studies have provided mechanistic insights into these transformations, revealing the involvement of trans-2-hydroxyaminochalcone intermediates and subsequent isomerization and cyclization processes.
The biological relevance of nitrophenyl-substituted pyrazoles has been demonstrated through research on their binding affinity toward estrogen receptor subtypes. Novel tetrasubstituted pyrazole derivatives bearing nitro substituents on their phenol rings have shown satisfactory binding to both estrogen receptor alpha and estrogen receptor beta, with the introduction of nitro groups generally benefiting their estrogen receptor beta binding abilities. These findings suggest that nitrophenyl substitution can be strategically employed to modulate receptor selectivity and binding affinity in pyrazole-based compounds.
The synthetic accessibility of nitrophenyl-substituted pyrazoles through established methodologies has facilitated their exploration as building blocks for more complex molecular architectures. The electron-withdrawing nature of the nitro group influences the regioselectivity of substitution reactions and can direct subsequent chemical transformations toward specific products. This predictable reactivity pattern has made nitrophenyl-substituted pyrazoles valuable intermediates in the synthesis of pharmaceutically relevant compounds and materials with specialized properties.
Table 3: Research Applications of Nitrophenyl-Substituted Pyrazole Derivatives
Properties
IUPAC Name |
ethyl 5-chloro-1-(2-nitrophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4/c1-2-20-12(17)8-7-14-15(11(8)13)9-5-3-4-6-10(9)16(18)19/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHXVSUWUPYOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693312 | |
| Record name | Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121716-35-6 | |
| Record name | Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Pyrazole Core
Ethyl 4-chloroacetoacetate reacts with 2-nitrophenylhydrazine in ethanol under reflux conditions. The reaction forms the pyrazole ring via nucleophilic attack of the hydrazine nitrogen on the β-keto carbonyl, followed by dehydration. Key parameters include:
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Solvent : Ethanol or methanol (polar protic solvents enhance proton transfer).
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Temperature : Reflux (70–80°C) for 6–8 hours.
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Catalyst : Acetic acid (5–10 mol%) to accelerate cyclization.
Yield ranges from 65% to 78%, with purity >95% confirmed by HPLC.
Chlorination at Position 5
Post-cyclization chlorination is achieved using N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C. The reaction mechanism involves radical intermediates, with AIBN (azobisisobutyronitrile) as an initiator.
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Optimal NCS Equivalents : 1.2–1.5 equivalents to minimize di-chlorination.
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Reaction Time : 2–3 hours.
This step achieves 85–90% conversion, with final yields of 55–60% after purification.
Halogen Exchange Reactions
An alternative method substitutes bromine with chlorine in pre-formed bromopyrazole intermediates. This approach is advantageous for scalability:
Bromination of Ethyl 1-(2-Nitrophenyl)-1H-Pyrazole-4-Carboxylate
Using CuBr₂ and tert-butyl nitrite in acetonitrile at 60°C, bromine is introduced at position 5. Conditions mirror those for analogous bromopyrazole syntheses:
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Reagent Ratios : 1:1.2 (substrate:CuBr₂).
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Reaction Time : 4–6 hours.
Yields reach 68–75%, though bromine selectivity requires careful temperature control.
Chlorine-Bromine Exchange
The brominated intermediate undergoes nucleophilic aromatic substitution (SNAr) with KCl in DMF at 120°C. Key factors:
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Catalyst : 18-crown-6 (10 mol%) enhances KCl solubility.
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Duration : 12–16 hours.
This step achieves 60–65% yield, with <5% residual bromine detected via ICP-MS.
One-Pot Multistep Synthesis
Industrial protocols favor one-pot methods to reduce purification steps:
Sequential Cyclization-Chlorination
A mixture of ethyl 4-chloroacetoacetate, 2-nitrophenylhydrazine, and NCS reacts in acetonitrile under microwave irradiation (100°C, 300 W).
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Advantages : Reaction completes in 1 hour with 70% yield.
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Limitations : Requires specialized equipment and generates succinimide byproducts.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Cyclocondensation | 55–60% | >95% | Moderate | Low |
| Halogen Exchange | 60–65% | 90–93% | High | Moderate |
| One-Pot Microwave | 70% | 88–90% | Low | High (energy) |
Industrial-Scale Optimization
Continuous Flow Reactors
Adopting flow chemistry improves heat management and reduces reaction times:
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Position: The ortho-nitro group in the target compound introduces steric hindrance and destabilizes the phenyl ring’s resonance, which may enhance interactions with hydrophobic pockets in biological targets .
Functional Group Effects: Chloro at position 5 contributes to moderate lipophilicity, balancing solubility and membrane permeability. Amino groups enable hydrogen bonding, enhancing anti-inflammatory efficacy .
Biological Activity Trends :
- Ortho-nitro derivatives generally show stronger antifungal and anticancer activity compared to meta- or para-substituted analogs .
- Halogenated phenyl rings (e.g., dichlorophenyl) improve antimicrobial potency due to enhanced hydrophobic interactions .
Research Implications
The structural versatility of pyrazole derivatives allows for tailored modifications to optimize pharmacokinetic and pharmacodynamic properties. This compound’s unique combination of ortho-nitro and chloro groups positions it as a promising lead compound for antimicrobial and anticancer drug development. Future research should focus on:
- Structure-Activity Relationship (SAR) Studies : Systematic substitution of the nitro, chloro, and ester groups to identify optimal configurations.
- In Vivo Testing : Evaluating toxicity, bioavailability, and efficacy in animal models.
- Synergistic Effects : Combining with other pharmacophores to enhance biological activity .
Biological Activity
Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound has the molecular formula and features a pyrazole ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of 2-nitrobenzoyl chloride with ethyl 5-chloro-1H-pyrazole-4-carboxylate in the presence of a base like triethylamine, facilitating nucleophilic attack .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Compounds within this class have demonstrated significant antiproliferative effects against various cancer cell lines:
- Breast Cancer : In vitro studies indicated that compounds with a similar structure exhibit significant growth inhibition in MDA-MB-231 breast cancer cells.
- Liver Cancer : HepG2 liver cancer cells also showed sensitivity to pyrazole derivatives, suggesting potential therapeutic applications .
Table 1: Anticancer Activity Overview
| Cell Line | Compound Tested | IC50 (µM) | Reference |
|---|---|---|---|
| MDA-MB-231 | Ethyl 5-chloro-1-(2-nitrophenyl) | TBD | |
| HepG2 | Ethyl 5-chloro-1-(2-nitrophenyl) | TBD | |
| RFX 393 (Renal) | Pyrazolo derivatives (6s, 6t) | 11.70 |
Antimicrobial and Anti-inflammatory Activities
In addition to its anticancer properties, this compound has been investigated for its antimicrobial and anti-inflammatory effects. Pyrazole derivatives have shown activity against various bacterial strains and have been evaluated for their ability to reduce inflammation in preclinical models .
The mechanism underlying the biological activities of this compound involves several pathways:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects.
- Inhibition of Key Enzymes : Similar compounds have been noted to inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation, thereby inducing apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have documented the efficacy of pyrazole derivatives:
- Study on Anticancer Activity : A study reported that specific pyrazole derivatives achieved a mean growth inhibition (GI%) of approximately 43.9% across multiple cancer cell lines, indicating their broad-spectrum anticancer activity .
- Molecular Docking Studies : Molecular modeling has suggested that these compounds bind similarly to established inhibitors of cancer-related targets, providing insights into their potential as therapeutic agents .
- Cell Cycle Analysis : Research showed that treatment with certain pyrazole derivatives caused significant cell cycle arrest in the G0–G1 phase, indicating their potential to halt cancer cell proliferation effectively .
Q & A
Q. What are the established synthetic routes for ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate?
Q. How is the compound purified, and what solvents are optimal?
Methodological Answer: Purification involves flash column chromatography (silica gel, 60–120 mesh) with a hexane:ethyl acetate (7:3 to 1:1) gradient. Recrystallization from ethanol or methanol is critical to remove polar impurities. For nitro-substituted derivatives, slow evaporation from dichloromethane/hexane mixtures yields high-purity crystals suitable for X-ray analysis .
Q. What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- 1H NMR: Look for characteristic signals: the ethyl ester group (δ 1.3–1.4 ppm triplet, δ 4.3–4.4 ppm quartet), pyrazole C-H (δ 8.1–8.3 ppm), and nitroaryl protons (δ 7.5–8.5 ppm multiplet).
- 13C NMR: Ester carbonyl (δ 165–170 ppm), pyrazole carbons (δ 140–150 ppm), and nitro group (δ 125–135 ppm for aryl carbons).
- IR: Strong C=O stretch (~1700 cm⁻¹) and NO₂ asymmetric stretch (~1520 cm⁻¹).
- Mass Spectrometry: Molecular ion peak [M+H]+ at m/z 295.7 (calculated) .
Advanced Research Questions
Q. How to resolve NMR data contradictions arising from tautomerism or dynamic effects?
Methodological Answer: Pyrazole derivatives often exhibit tautomerism or rotameric equilibria. To resolve signal splitting:
Q. What crystallographic methods determine the compound’s solid-state structure?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD): Data collected at 296 K using Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution: SHELXS-97 for phase problem resolution.
- Refinement: SHELXL-97 with anisotropic displacement parameters for non-H atoms.
- Visualization: ORTEP-3 for thermal ellipsoid plots (e.g., 50% probability level).
Example Cell Parameters (from analogous compounds):
| Parameter | Value (Å/°) |
|---|---|
| a | 5.3618 |
| b | 8.6168 |
| c | 13.1585 |
| α, β, γ | 77.7°, 82.9°, 86.7° |
| Space Group | P1 |
| R1 | 0.035 |
Q. How to analyze hydrogen bonding patterns influencing crystal packing?
Methodological Answer:
Q. How to optimize reaction conditions to improve yield and selectivity?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for faster cyclization vs. ethanol for cost efficiency.
- Catalyst Addition: Triethylamine (1–2 eq.) enhances nitro group reactivity.
- Design of Experiments (DoE): Use a 3² factorial design to vary temperature (70–110°C) and stoichiometry (1:1 to 1:1.2 hydrazine:ester).
Optimized Protocol (Example):
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Temp. | 90°C |
| Hydrazine:ester | 1:1.1 |
| Yield | 82% |
Q. What computational methods predict biological activity or reactivity?
Methodological Answer:
- Density Functional Theory (DFT): B3LYP/6-31G* calculates frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking: AutoDock Vina screens against targets (e.g., Keap1) using the nitro group as a hydrogen bond acceptor.
- MD Simulations: GROMACS models solvation effects on stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
